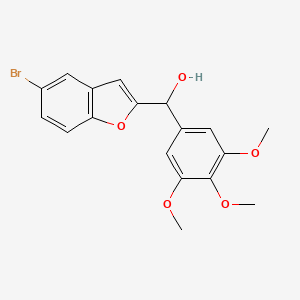
4(3H)-Pyrimidinone, 3-(1,1'-biphenyl-2-yl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2-phenyl- is a heterocyclic compound that features a pyrimidinone core substituted with biphenyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminobenzophenone with benzaldehyde derivatives, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
4(3H)-Pyrimidinone, 2-phenyl-: Lacks the biphenyl group, which may affect its biological activity and chemical properties.
4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-: Contains a methyl-substituted phenyl group, which can influence its reactivity and interactions.
Uniqueness
4(3H)-Pyrimidinone, 3-(1,1’-biphenyl-2-yl)-2-phenyl- is unique due to the presence of both biphenyl and phenyl groups, which can enhance its ability to interact with various molecular targets and improve its solubility and stability in different environments.
属性
CAS 编号 |
89069-72-7 |
|---|---|
分子式 |
C22H16N2O |
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-phenyl-3-(2-phenylphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C22H16N2O/c25-21-15-16-23-22(18-11-5-2-6-12-18)24(21)20-14-8-7-13-19(20)17-9-3-1-4-10-17/h1-16H |
InChI 键 |
UTSFQDCCLQPROX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C=CN=C3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


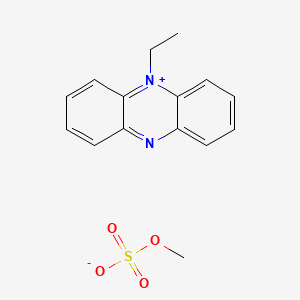
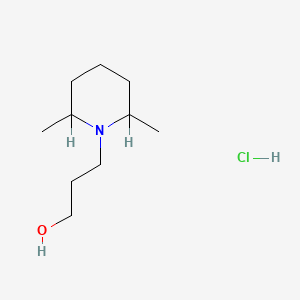
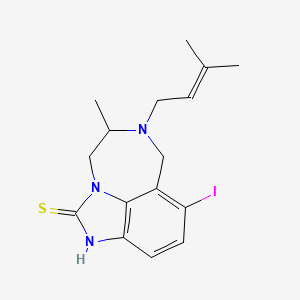
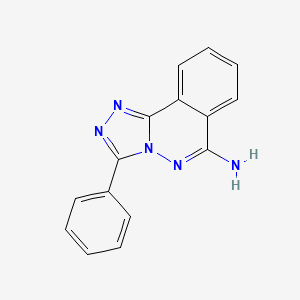
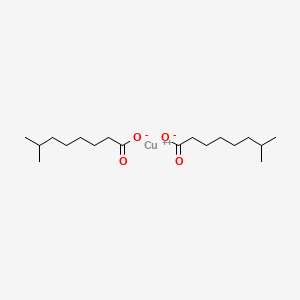
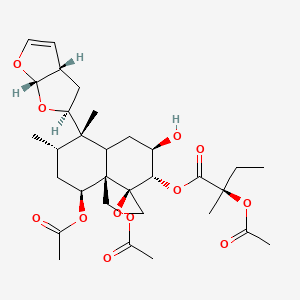
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
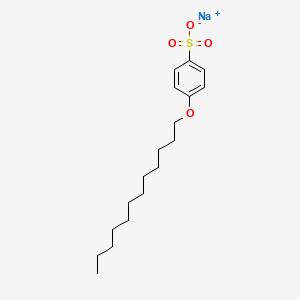
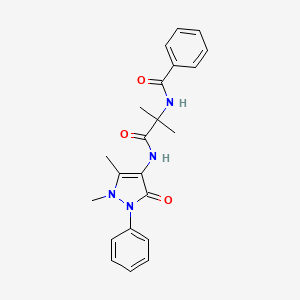
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
